

# Solubility of 4-Phenoxyphenylboronic Acid in Organic Solvents: A Technical Guide

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Compound of Interest		
Compound Name:	4-Phenoxyphenylboronic acid	
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#### Introduction

**4-Phenoxyphenylboronic acid** is a versatile chemical intermediate with significant applications in organic synthesis, particularly as a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its utility in the synthesis of complex molecules, including pharmaceuticals and advanced materials, makes a thorough understanding of its physical properties, especially its solubility in organic solvents, crucial for reaction optimization, purification, and formulation development.[1][3][4]

This technical guide provides an in-depth overview of the solubility of 4phenoxyphenylboronic acid. Due to the limited availability of specific quantitative solubility
data for 4-phenoxyphenylboronic acid in public literature, this document presents qualitative
solubility information for the target compound, alongside quantitative data for structurally
analogous compounds, namely phenylboronic acid and isomers of isobutoxyphenylboronic
acid.[5] This comparative data serves as a valuable reference for estimating its solubility
behavior. Furthermore, this guide details a standard experimental protocol for determining the
solubility of boronic acids and illustrates a logical workflow where solubility is a critical
parameter.

### Qualitative Solubility Profile of 4-Phenoxyphenylboronic Acid



General observations indicate that **4-phenoxyphenylboronic acid**, a white to off-white solid, is soluble in polar organic solvents.[2] Specific data indicates high solubility in dimethyl sulfoxide (DMSO), with concentrations of at least 200 mg/mL (934.49 mM) being achievable.[6]

## Quantitative Solubility Data for Analogous Phenylboronic Acids

The solubility of phenylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent.[5] To provide a quantitative framework, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents at various temperatures.[5][7] This data can be used to infer the potential solubility characteristics of **4-phenoxyphenylboronic acid**.

Table 1: Mole Fraction Solubility of Phenylboronic Acid in Various Organic Solvents

Solvent	Temperature (K)	Mole Fraction (x)
Chloroform	293.15	0.045
303.15	0.075	_
313.15	0.120	
323.15	0.185	
3-Pentanone	293.15	0.135
303.15	0.190	
313.15	0.260	
323.15	0.350	
Acetone	293.15	0.150
303.15	0.210	
313.15	0.285	_



Data sourced from a study on phenylboronic acid analogs, providing a baseline for unsubstituted phenylboronic acid.[5]

Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers in Acetone

Temperature (K)	ortho- Isobutoxyphenylbo ronic Acid (Mole Fraction, x)	meta- Isobutoxyphenylbo ronic Acid (Mole Fraction, x)	para- Isobutoxyphenylbo ronic Acid (Mole Fraction, x)
293.15	0.150	0.040	0.032
303.15	0.210	0.062	0.051
313.15	0.285	0.092	0.080
323.15	0.380	0.135	0.115

This table showcases the impact of substituent position on solubility in a polar aprotic solvent. [5][7]

### **Experimental Protocol for Solubility Determination**

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[4][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[5]

#### **Principle**

A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared.[5] The mixture is heated at a constant, slow rate while being vigorously stirred.[5] The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[5] The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[5][8]

#### **Apparatus**

Jacketed glass vessel



- Magnetic stirrer and stir bar
- Calibrated temperature probe
- Luminance probe or a light source and detector
- Heating/cooling circulator

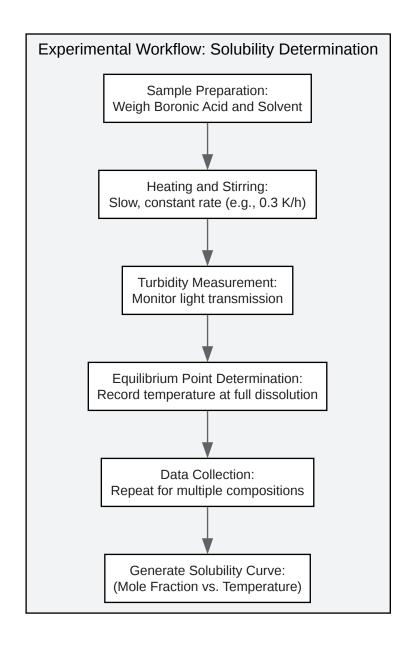
#### Methodology

- Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel. The composition is known with a high degree of accuracy.[5]
- Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h)
   while being vigorously stirred to ensure homogeneity.[5][8]
- Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves, the turbidity of the mixture decreases, and the light transmission increases.[5]
- Equilibrium Point Determination: The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus, is recorded as the solid-liquid equilibrium point for that specific mole fraction.[5]
- Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.[5]

## Visualization of Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and the logical workflow of a Suzuki-Miyaura coupling reaction, where the solubility of **4- phenoxyphenylboronic acid** is a critical factor.

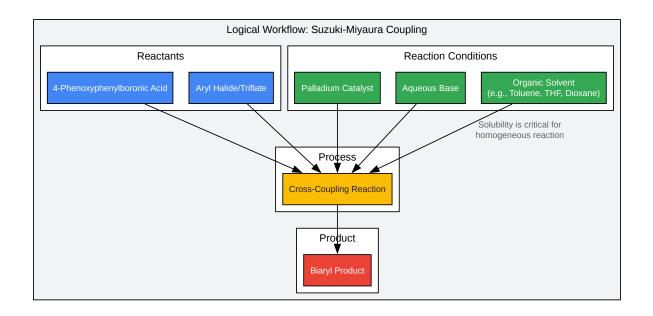




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Workflow for the dynamic method of solubility determination.





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Role of solubility in the Suzuki-Miyaura coupling reaction.

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